molecular formula C12H16BrNO B1527476 3-bromo-N-(oxan-4-ylmethyl)aniline CAS No. 1285238-15-4

3-bromo-N-(oxan-4-ylmethyl)aniline

Cat. No.: B1527476
CAS No.: 1285238-15-4
M. Wt: 270.17 g/mol
InChI Key: FBQGOOPQRSUFLI-UHFFFAOYSA-N
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Description

3-bromo-N-(oxan-4-ylmethyl)aniline is a chemical compound with the molecular formula C10H12BrNO It is an aniline derivative where the aniline nitrogen is substituted with a 3-bromo group and an oxan-4-ylmethyl group

Mechanism of Action

Mode of Action

Given its potential applications in drug discovery, it may interact with various biological targets, leading to changes in their function

Biochemical Pathways

. Its potential role in drug discovery and material science suggests it may influence a variety of pathways, depending on the context of its use.

Pharmacokinetics

. These properties would significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.

Result of Action

. As a compound of interest in scientific research, its effects would likely depend on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-N-[(oxan-4-yl)methyl]aniline . Factors such as pH, temperature, and the presence of other molecules could affect its interactions with targets and its overall stability.

Biochemical Analysis

Biochemical Properties

3-Bromo-N-(oxan-4-ylmethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, thereby affecting their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and stability in biochemical environments .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, changes in gene expression induced by this compound can result in variations in protein synthesis and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes in the target molecules, thereby affecting their function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical changes that affect its activity and efficacy. Long-term studies in vitro or in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism may result in the formation of active or inactive metabolites, which can further influence its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(oxan-4-ylmethyl)aniline typically involves the reaction of 3-bromoaniline with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(oxan-4-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the bromo group can yield the corresponding aniline derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-(oxan-4-ylmethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Lacks the oxan-4-ylmethyl group, making it less versatile in certain applications.

    N-[(oxan-4-yl)methyl]aniline:

Uniqueness

3-bromo-N-(oxan-4-ylmethyl)aniline is unique due to the presence of both the bromo and oxan-4-ylmethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-N-(oxan-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)14-9-10-4-6-15-7-5-10/h1-3,8,10,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQGOOPQRSUFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Palladium (II) acetate (14.28 mg, 0.06 mmol) and racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (79 mg, 0.13 mmol) were suspended in toluene (3 mL). The mixture was evacuated and purged with nitrogen, and warmed to 50°C. In a separate vessel, 1-bromo-3-iodobenzene (240 mg, 0.85 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (98 mg, 0.85 mmol) and sodium-t-butoxide (122 mg, 1.27 mmol) were suspended in toluene (3.5 mL). The resulting mixture was evacuated, purged with nitrogen and warmed to 50°C. After ~30 mins, the catalyst mixture was transferred to the reaction vessel. The reaction was evacuated and purged with nitrogen and heated at 80°C overnight. This reaction was combined with EN06953-06 for purification. The mixture was filtered and purified by flash silica chromatography, elution gradient 0 to 40% EtOAc in heptane. Pure fractions were evaporated to dryness to afford 3-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline (71.0 mg, 31.0 %) as a colourless oil which crystallised on standing. The main impurity was isolated (EN06953-09-02) but this was not identified; assume it is BINAP or the catalyst- ligand complex.
Quantity
0.00127 mol
Type
reagent
Reaction Step One
Quantity
0.0065 L
Type
solvent
Reaction Step Two
Quantity
0.000848 mol
Type
reactant
Reaction Step Three
Quantity
0.000848 mol
Type
reactant
Reaction Step Four
Quantity
6.36e-05 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.